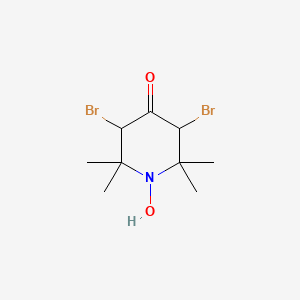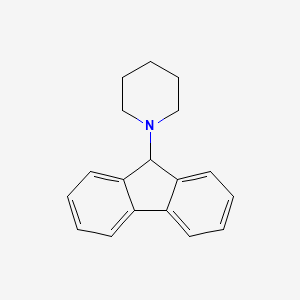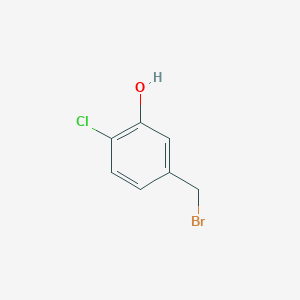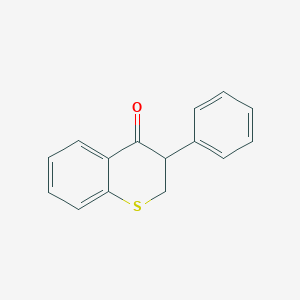
3-Phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylthiochroman-4-one is a sulfur-containing heterocyclic compound that belongs to the class of thiochromanones. These compounds are structurally related to chromones (benzopyrans) and are known for their promising biological activities. The presence of a sulfur atom in the thiochromanone structure imparts unique chemical and biological properties, making 3-Phenylthiochroman-4-one a compound of interest in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phenylthiochroman-4-one can be synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. This is followed by intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the cyclization of 3-aryl-3-(phenylthio)-propanoic acid under specific reaction conditions .
Industrial Production Methods: While specific industrial production methods for 3-Phenylthiochroman-4-one are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of 3-Phenylthiochroman-4-one.
Aplicaciones Científicas De Investigación
3-Phenylthiochroman-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenylthiochroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the sulfur atom, leading to different chemical and biological properties.
Thiochroman-4-one: Similar structure but without the phenyl group, affecting its activity and applications.
Flavanone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness: 3-Phenylthiochroman-4-one is unique due to the presence of both a sulfur atom and a phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
35814-28-9 |
|---|---|
Fórmula molecular |
C15H12OS |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
3-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C15H12OS/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2 |
Clave InChI |
PIDNYUZTTLQVDW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


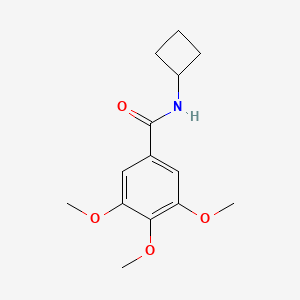


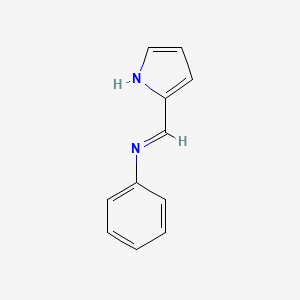


![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)


